3-Iodo-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

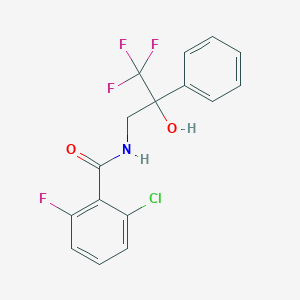

3-Iodo-2-nitroaniline is a compound with the CAS Number: 721925-17-3 . It has a molecular weight of 264.02 . The IUPAC name for this compound is 3-iodo-2-nitroaniline . It is a solid at room temperature .

Synthesis Analysis

The synthesis of nitroanilines can be achieved through various methods. One such method involves the reaction of regioisomeric nitroanilines with KI and HNO3/bentonite system using microwave energy in solvent-free conditions . Another method involves the reaction of 4-nitroaniline with iodine and silver acetate .Molecular Structure Analysis

The InChI code for 3-Iodo-2-nitroaniline is1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Nitro compounds can undergo various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . For instance, 2-iodo-4-nitroaniline can react with sodium nitrite to form a diazonium salt, which then reacts with a mixture of CuCN/KCN .Physical And Chemical Properties Analysis

3-Iodo-2-nitroaniline is a solid at room temperature . Nitro compounds, such as 3-Iodo-2-nitroaniline, have high dipole moments, which are in accord with the polar character of the nitro group . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Supramolecular Compound Synthesis

3-Iodo-2-nitroaniline plays a role in the synthesis of novel inorganic–organic hybrid supramolecular compounds. For instance, a study synthesized a compound named (2-nitroanilinium)(18-crown-6)(IO4), characterized by single-crystal X-ray diffraction, infrared analysis, and other techniques. This compound exhibits a reversible phase transition, indicating its potential utility in materials science and engineering (Liu et al., 2017).

Selective Growth of Crystal Polymorphs

The compound is involved in the selective growth of crystal polymorphs. A study demonstrated that orthorhombic and triclinic crystals of 2-iodo-4-nitroaniline can be selectively grown using specific templates, which is significant for materials science and crystal engineering (Hiremath, Varney, & Swift, 2004).

Contrast Agents in Magnetic Resonance Imaging (MRI)

Nitroxide radicals, which include derivatives of nitroaniline, are used as contrast agents in MRI. These agents participate in cellular redox reactions, providing insights into the redox status of tissues, such as tumors (Hyodo et al., 2006).

Fe-Organic Complexation Studies

1-nitroso-2-napthol, related to nitroaniline, was used to study Fe speciation and its interaction with organic ligands in seawater. This research is crucial for understanding marine chemistry and the role of iron in aquatic environments (Witter & Luther, 1998).

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, a material potentially comprising nitroaniline bonds, has focused on producing crystalline super-hard phases. Studies aim to understand the chemical bonding in amorphous carbon nitride, which is pivotal for advancements in material science (Rodil & Muhl, 2004).

Pathophysiological Function of Nitric Oxide and Reactive Oxygen Species

Nitroaniline derivatives are used to study the biological process of protein tyrosine nitration, a critical interaction between nitric oxide and reactive oxygen species. This research has implications in understanding various diseases and oxidative stress (Ischiropoulos, 1998).

Mechanism of Action

Safety and Hazards

3-Iodo-2-nitroaniline is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin, eyes, or clothing .

Future Directions

properties

IUPAC Name |

3-iodo-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURLZSSAVLKVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)

![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/no-structure.png)

![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)